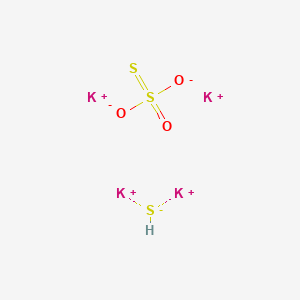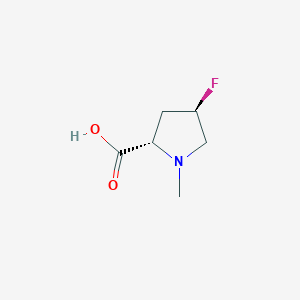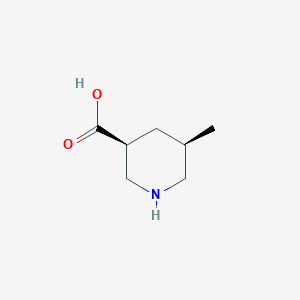
5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% (5-FMPPA) is a synthetic organic compound used in a variety of scientific research applications. It has a molecular formula of C8H8FN2O and a molecular weight of 163.16 g/mol. 5-FMPPA is a versatile reagent that can be used in a range of organic synthesis reactions, as well as in biological experiments.
Aplicaciones Científicas De Investigación
5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% has a variety of applications in scientific research. It has been used as a starting material for the synthesis of a range of pharmaceuticals, including 5-Fluoro-3-methylpyridin-2-amine, which is used in the treatment of depression. 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyridazinones and pyridinones. It has also been used in the synthesis of a range of fluorescent dyes and various other organic compounds.
Mecanismo De Acción
The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase, which is responsible for breaking down neurotransmitters such as serotonin and dopamine. This inhibition of monoamine oxidase is thought to be responsible for the antidepressant effects of 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% are not yet fully understood. However, it is believed to have antidepressant and anxiolytic effects, as well as a potential to improve cognitive function. It is also believed to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% in lab experiments is its high yield and low cost. It is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation of 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% is that its mechanism of action is not fully understood, which can make it difficult to predict the outcome of experiments.
Direcciones Futuras
The future of 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% research is promising. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research is needed to explore the potential therapeutic applications of 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95%, such as its use as an antidepressant or anxiolytic. Finally, further research is needed to explore the potential of 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% as an anti-inflammatory and anti-cancer agent.
Métodos De Síntesis
5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% can be synthesized using a variety of methods. One of the most common methods for synthesizing 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% is by reacting 2-fluoro-4-methoxyphenylacetic acid with pyridine in the presence of a base. The reaction is typically performed in a solvent such as dimethylformamide (DMF) and is carried out at a temperature of around 70°C. This reaction yields a high yield of 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95%, usually around 95%.
Propiedades
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-16-9-3-4-10(11(13)6-9)8-2-5-12(14)15-7-8/h2-7H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNMPFTXFORWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)







